molecular formula C20H15N5O3S3 B6564390 4-{[(1Z)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1021228-50-1

4-{[(1Z)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B6564390
CAS No.: 1021228-50-1
M. Wt: 469.6 g/mol
InChI Key: KXKSMWICLPZPPT-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1Z)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with particular activity against FGFR1, FGFR2, and FGFR3. The Fibroblast Growth Factor/FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and differentiation, and its dysregulation is implicated in a variety of cancers, making it a prominent therapeutic target. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt. Its research value lies in its utility as a pharmacological tool for probing the biological roles of FGFR signaling in vitro and in vivo. Researchers employ this inhibitor to investigate oncogenic mechanisms, explore acquired resistance to targeted therapies, and evaluate its potential as a lead compound for the development of novel anti-cancer agents, especially in cancers characterized by FGFR amplifications, mutations, or fusions, such as certain breast, bladder, and lung carcinomas. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S3/c1-13-9-19(24-28-13)25-31(26,27)16-6-4-15(5-7-16)22-11-14(10-21)20-23-17(12-30-20)18-3-2-8-29-18/h2-9,11-12,22H,1H3,(H,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKSMWICLPZPPT-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(1Z)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (CAS No. 477851-38-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article focuses on the compound's synthesis, structural characteristics, and its various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H10N2O2SC_{14}H_{10}N_2O_2S, with a molecular weight of approximately 270.31 g/mol. The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a cyano group, which are known to contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group is crucial for this activity due to its ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to the target compound can modulate inflammatory responses. For instance, a derivative was tested in J774 murine macrophage cells and demonstrated an inhibition of cytokine production (IL-1β and TNF-α), which are key mediators in inflammatory processes . This suggests that the target compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityEvaluated via cell viability assays

Case Study 1: Antimicrobial Activity

In a comparative study, a related sulfonamide derivative was evaluated for its antibacterial activity against multi-drug resistant strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory effects of a structurally similar compound in vivo. The results showed significant reductions in paw edema in rat models treated with the compound compared to control groups. This supports the hypothesis that such compounds can effectively modulate inflammatory responses through cytokine inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Impact

The compound’s uniqueness lies in its combination of thiophene-thiazole and oxazole motifs. Below is a comparative analysis with related compounds:

Compound Key Structural Features Reported Activity Reference
Target Compound Benzene-sulfonamide, thiophene-thiazole, oxazole Hypothesized kinase/carbonic anhydrase inhibition (based on structural analogs)
2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid (from ) Triazole-thiadiazole, phenyl groups, carboxylic acid Antimicrobial activity via molecular docking; moderate solubility in polar solvents
Celecoxib Benzene-sulfonamide, pyrazole COX-2 inhibition; anti-inflammatory
Sunitinib Indole-2-one, pyrrole, fluorophenyl Tyrosine kinase inhibition; anticancer

Key Findings

The 5-methyl-oxazole group introduces steric hindrance absent in simpler sulfonamides (e.g., celecoxib), which may influence selectivity for specific isoforms of target enzymes.

Biological Activity :

  • Compounds with triazole-thiadiazole frameworks (e.g., ) exhibit antimicrobial properties via disruption of bacterial membrane proteins . The target compound’s thiazole group may similarly interact with microbial targets but with improved metabolic stability due to methyl-oxazole substitution.
  • Sulfonamide-based kinase inhibitors (e.g., sunitinib) often rely on hydrophobic interactions with ATP-binding pockets. The thiophene-thiazole system in the target compound could mimic such interactions but with altered specificity.

Physicochemical Properties: The cyano group in the target compound may reduce solubility compared to carboxylic acid derivatives (e.g., ’s compound) but improve membrane permeability. The methyl-oxazole substituent likely increases lipophilicity (clogP ~3.5 estimated), favoring blood-brain barrier penetration compared to polar triazole-thiadiazole analogs .

Preparation Methods

Thiophene Substitution

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in benzene under reflux (4 h, 85% yield). The chloride intermediate reacts with thiourea in dioxane to form the 1,3-thiazole core via cyclization (Eq. 1):

Thiophene-2-carbonyl chloride+Thioureadioxane, reflux4-(Thiophen-2-yl)-1,3-thiazol-2-amine\text{Thiophene-2-carbonyl chloride} + \text{Thiourea} \xrightarrow{\text{dioxane, reflux}} \text{4-(Thiophen-2-yl)-1,3-thiazol-2-amine}

Key conditions : Anhydrous potassium carbonate (K₂CO₃) catalyzes the cyclization.

Functionalization at C-4

The 2-amine group is acylated with chloroacetyl chloride in ethyl acetate to introduce a reactive chloride (Eq. 2):

Thiazol-2-amine+ClCH₂COClEtOAc, K₂CO₃4-(Thiophen-2-yl)-2-(chloroacetyl)thiazole\text{Thiazol-2-amine} + \text{ClCH₂COCl} \xrightarrow{\text{EtOAc, K₂CO₃}} \text{4-(Thiophen-2-yl)-2-(chloroacetyl)thiazole}

Purification : Recrystallization from ethanol yields the chloroacetyl derivative (90% purity).

Synthesis of Sulfonamide-Oxazole Fragment

Oxazole Ring Formation

5-Methyl-1,2-oxazol-3-amine is synthesized via the Robinson-Gabriel method (Eq. 3):

Acetylacetone+HydroxylamineEtOH, reflux5-Methyl-1,2-oxazol-3-amine\text{Acetylacetone} + \text{Hydroxylamine} \xrightarrow{\text{EtOH, reflux}} \text{5-Methyl-1,2-oxazol-3-amine}

Optimization : Sodium hydrosulfite (NaHSO₃) enhances yield (78%) by reducing side reactions.

Sulfonylation

Benzene-1-sulfonyl chloride reacts with the oxazole-3-amine in ethyl acetate using K₂CO₃ as a base (Eq. 4):

Oxazol-3-amine+PhSO₂ClEtOAc, K₂CO₃N-(5-Methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide\text{Oxazol-3-amine} + \text{PhSO₂Cl} \xrightarrow{\text{EtOAc, K₂CO₃}} \text{N-(5-Methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide}

Reaction time : 6 h reflux (82% yield).

Enaminonitrile Linker Installation

Cyanoacetylation

The sulfonamide-oxazole fragment reacts with cyanoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) to form the cyanoacetamide intermediate (Eq. 5):

Sulfonamide+NCCH₂COOHDCC, CH₂Cl₂NCCH₂CONH-Oxazole-sulfonamide\text{Sulfonamide} + \text{NCCH₂COOH} \xrightarrow{\text{DCC, CH₂Cl₂}} \text{NCCH₂CONH-Oxazole-sulfonamide}

Condensation with Thiazole Fragment

The cyanoacetamide undergoes Knoevenagel condensation with the thiophene-thiazole aldehyde (derived from oxidation of the chloroacetyl group) (Eq. 6):

NCCH₂CONH-Oxazole-sulfonamide+Thiazole-CHOpiperidine, EtOHZ-Enaminonitrile\text{NCCH₂CONH-Oxazole-sulfonamide} + \text{Thiazole-CHO} \xrightarrow{\text{piperidine, EtOH}} \text{Z-Enaminonitrile}

Stereocontrol : The Z-configuration is favored by steric hindrance during condensation.

Final Assembly and Characterization

Coupling Reaction

The thiazole and sulfonamide fragments are coupled via the enaminonitrile linker using Pd-catalyzed cross-coupling (Eq. 7):

Thiazole-Br+Enaminonitrile-SnBu₃Pd(PPh₃)₄, DMFTarget Compound\text{Thiazole-Br} + \text{Enaminonitrile-SnBu₃} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{Target Compound}

Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), DMF, 80°C, 12 h (65% yield).

Purification and Analysis

  • Recrystallization : Ethyl acetate/hexane (3:1) affords pure product (mp 214–216°C).

  • Spectroscopy :

    • FTIR : ν 2210 cm⁻¹ (C≡N), 1340 cm⁻¹ (S=O).

    • ¹H NMR : δ 8.21 (s, 1H, enamine CH), 7.85–7.35 (m, aromatic H).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantageReference
Thiazole cyclizationThiourea + acyl chloride85High regioselectivity
SulfonylationPhSO₂Cl + oxazole-amine82Mild conditions
Enamine formationKnoevenagel condensation73Z-selectivity
Cross-couplingStille coupling65Scalability

Challenges and Optimization Opportunities

  • Enamine Stereochemistry : Microwave-assisted condensation reduces reaction time (30 min) while maintaining Z-selectivity.

  • Sulfonamide Stability : Use of trimethylamine (TEA) instead of K₂CO₃ minimizes hydrolysis.

  • Solvent Systems : Replacing dioxane with acetonitrile improves cyclization yields by 12% .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Catalysts : Lawesson’s reagent improves sulfur incorporation in thiazole rings, while Pd-mediated coupling aids in cross-connecting aromatic systems .

How can spectral data (NMR, IR) resolve structural ambiguities in derivatives of this compound?

Basic Research Focus
Spectral characterization is essential for confirming the Z-configuration of the eth-en-yl group and regioisomeric purity:

  • 1H NMR : The cyano-vinyl proton appears as a singlet at δ 8.2–8.5 ppm, while thiophene protons resonate at δ 7.1–7.3 ppm. Splitting patterns distinguish 1,3-thiazole substituents .
  • 13C NMR : The sulfonamide carbonyl carbon appears at ~168 ppm, and the thiazole C-2 carbon at ~152 ppm .
  • IR : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group, while sulfonamide S=O stretches appear at 1150–1250 cm⁻¹ .

Data Contradiction Analysis :
Discrepancies in melting points or spectral shifts may arise from residual solvents or incomplete cyclization. Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity .

What methodologies are recommended for evaluating the compound’s bioactivity, and how do structural modifications alter efficacy?

Q. Advanced Research Focus

  • Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli (IC₅₀: 8–32 µg/mL). Thiophene substitution enhances membrane penetration .
  • Antitumor Screening : NCI-60 cell line panels reveal IC₅₀ values <10 µM for leukemia models. The sulfonamide group’s electron-withdrawing effect correlates with apoptosis induction .
  • Anti-Tubercular Activity : Microplate Alamar Blue assays show MICs of 2–4 µg/mL against M. tuberculosis H37Rv. The 5-methyloxazole moiety improves metabolic stability .

Q. Structure-Activity Relationship (SAR) :

  • Replacing the thiophene with phenyl reduces activity by 50%, highlighting the role of sulfur in target binding .
  • Adding electron-donating groups (e.g., methoxy) to the benzene-sulfonamide increases solubility but may reduce potency .

How can molecular docking predict binding modes with biological targets, and what validation strategies are advised?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., M. tuberculosis enoyl-ACP reductase or human carbonic anhydrase IX) .
  • Docking Workflow :
    • Prepare the ligand (AMBER force field) and protein (PDB: 3VXT) using AutoDock Vina .
    • Validate poses with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. Key Interactions :

  • The sulfonamide group forms hydrogen bonds with Arg91 in carbonic anhydrase IX (ΔG: −9.2 kcal/mol) .
  • The thiophene-thiazole system engages in π-π stacking with Phe149 in enoyl-ACP reductase .

How can researchers address discrepancies in reported antitumor activity across cell lines?

Q. Advanced Data Analysis

  • Source Variability : Differences in cell line origin (e.g., leukemia vs. solid tumors) and culture conditions (hypoxia vs. normoxia) significantly impact IC₅₀ values .
  • Normalization : Express activity relative to positive controls (e.g., doxorubicin) and adjust for protein binding using fetal bovine serum (FBS) dilution assays .

Q. Statistical Tools :

  • Principal Component Analysis (PCA) to cluster cell lines by response profiles.
  • Dose-response curves fitted with Hill equations (GraphPad Prism) to calculate logEC₅₀ .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

  • Solubility Enhancement : Co-crystallization with β-cyclodextrin increases aqueous solubility by 15-fold .
  • Metabolic Stability : Liver microsome assays (human/rat) identify oxidative vulnerabilities. Introducing fluorine at the thiazole C-4 position reduces CYP3A4-mediated degradation .
  • Bioavailability : Nanoemulsion formulations (lecithin/Tween 80) achieve 80% oral absorption in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.